2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an oxolane ring and an amino group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride typically involves the reaction of oxolane derivatives with amino compounds under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is known for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to interact with DNA and proteins, leading to the inhibition of cancer cell growth and proliferation. The compound’s unique structure allows it to form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride: Similar in structure but with a hydroxyl group instead of a keto group.
2-amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride: Another similar compound with slight structural variations.
Uniqueness
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride is unique due to its specific oxolane ring and amino group configuration, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPARWXYTOBNBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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